molecular formula C12H16FNO3 B15320413 tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate

tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate

Cat. No.: B15320413
M. Wt: 241.26 g/mol
InChI Key: HTTMOTQGTRGSJP-UHFFFAOYSA-N
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Description

* tert-Butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate * is a high-purity carbamate derivative utilized as a key synthetic intermediate in organic chemistry and pharmaceutical research. This compound features both a reactive hydroxymethyl group and a protected amine via a tert-butoxycarbonyl (Boc) group, making it a versatile building block for the construction of more complex molecules . Researchers value this compound for its utility in medicinal chemistry, particularly in the development of novel pharmacophores and bioactive agents. The presence of the fluorine atom on the phenyl ring can significantly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets . The hydroxymethyl group can be further functionalized through oxidation, esterification, or etherification, while the Boc-protected amine can be readily deprotected to free the amine for subsequent coupling reactions . This makes the compound particularly useful in multi-step synthetic routes, including the synthesis of protease inhibitors and other therapeutic compounds . Carbamate derivatives are of significant interest in drug discovery, with research highlighting their potential as selective inhibitors for enzymes like butyrylcholinesterase (BChE), a target for neurodegenerative disorders . The structural features of this compound align with those explored in the development of such therapeutic agents. Disclaimer: This product is sold for laboratory research use only and is strictly prohibited from being used for diagnostic, therapeutic, or any other human or veterinary applications. Buyers assume full responsibility for ensuring all compliance with their local laws and regulations .

Properties

Molecular Formula

C12H16FNO3

Molecular Weight

241.26 g/mol

IUPAC Name

tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate

InChI

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-6,15H,7H2,1-3H3,(H,14,16)

InChI Key

HTTMOTQGTRGSJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)CO

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate typically involves the reaction of 4-fluoro-2-(hydroxymethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Deprotection of the Carbamate Group

The tert-butyl carbamate (Boc) group serves as a protective group for amines. Deprotection is achieved under acidic conditions, regenerating the free amine:

Reagents and Conditions:

  • Trifluoroacetic acid (TFA): 20–50% in dichloromethane (0–25°C, 1–4 hours)

  • Hydrochloric Acid (HCl): 4M in dioxane (reflux, 2–6 hours)

Outcome:

  • Cleavage of the Boc group yields 4-fluoro-2-(hydroxymethyl)aniline , a precursor for further functionalization .

Reactivity of the Hydroxymethyl Group

The -CH2OH moiety undergoes several transformations:

Oxidation to Carboxylic Acid

ReagentConditionsProduct
KMnO₄Acidic aqueous solution4-Fluoro-2-carboxyphenyl carbamate
CrO₃/H₂SO₄Jones oxidation4-Fluoro-2-carboxyphenyl carbamate

Esterification

ReagentConditionsProduct
Acetic anhydridePyridine, 0–25°C4-Fluoro-2-(acetoxymethyl)phenyl carbamate
Benzoyl chlorideTriethylamine, DCM4-Fluoro-2-(benzoyloxymethyl)phenyl carbamate

Ether Formation

ReagentConditionsProduct
Methyl iodideNaH, THF, 0–25°C4-Fluoro-2-(methoxymethyl)phenyl carbamate

These reactions enable modular derivatization for drug discovery or materials science.

Condensation and Coupling Reactions

The hydroxymethyl group participates in condensation reactions with amines or carbonyl compounds:

Example: Reaction with benzene methanamine under anhydrous conditions forms a secondary amide :

  • Reagents: Isobutyl chlorocarbonate, N-methylmorpholine

  • Conditions: -10–5°C, anhydrous ethyl acetate

  • Product: (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-tert-butyl carbamate

Key Data:

  • 1H NMR (DMSO-d6): δ 1.38 (s, 9H), 3.58 (m, 2H), 4.31 (m, 2H), 7.31–7.20 (m, 5H) .

  • MS (ESI): m/z 295.2 [M+H]⁺ .

Enzyme Inhibition via Carbamate Interaction

The compound acts as a β-secretase (BACE-1) inhibitor , critical in Alzheimer’s disease research. The carbamate group mimics the transition state of aspartyl protease substrates, forming a covalent bond with the catalytic aspartate residues :

Mechanism:

  • Binding: The carbamate carbonyl interacts with the enzyme’s active site.

  • Covalent Modification: Nucleophilic attack by a serine or threonine residue generates a stable acyl-enzyme complex.

Biological Data:

  • IC₅₀: Low micromolar range (exact values pending further studies).

Curtius Rearrangement Potential

While not directly observed for this compound, analogous tert-butyl carbamates undergo Curtius rearrangement with sodium azide and tert-butyl dicarbonate , producing isocyanates . For aromatic systems, higher temperatures (75°C) are required compared to aliphatic analogs (40°C) .

Scientific Research Applications

tert-Butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis . The pathways involved in its mechanism of action depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and analogues:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight Key Applications/Studies Reference
tert-Butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate 4-F, 2-(CH2OH) Hydroxymethyl, Boc 255.24* Drug intermediates -
tert-Butyl (2-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42d) 2-F, 4-(thiazolyl) Thiazole, Boc 336.37 von Hippel-Lindau (VHL) ligands
tert-Butyl (4-fluoro-2-(4-(prop-2-yn-1-yloxy)benzamido)phenyl)carbamate (174a) 4-F, 2-(benzamido + propargyloxy) Amide, propargyl ether, Boc 428.42 HDAC inhibitors
tert-Butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate 4-F, 2-(CH2NH2) Amino, Boc 240.25 Pharmaceutical intermediates
tert-Butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate 4-F, 3-Br (propyl chain) Bromo, Boc 340.66 Synthetic intermediates
tert-Butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate 4-OCH3, 3-CF3 Methoxy, trifluoromethyl, Boc 291.27 Lipophilicity enhancement

*Calculated based on molecular formula C12H16FNO3.

Substituent Impact:
  • Hydroxymethyl (CH2OH) : Enhances hydrophilicity and hydrogen-bonding capacity, critical for target engagement in drug-receptor interactions.
  • Thiazole (42d) : Introduces aromatic heterocyclic character, improving binding affinity to VHL E3 ligase .
  • Trifluoromethyl (CF3) : Increases lipophilicity and metabolic stability, as seen in .
  • Amino (NH2): Elevates nucleophilicity, necessitating protective strategies during synthesis .

Biological Activity

The compound tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate is a derivative of carbamate, a class of compounds known for their diverse biological activities, including anti-inflammatory and analgesic properties. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-fluoro-2-(hydroxymethyl)aniline. The general synthetic route can be summarized as follows:

  • Reagents :
    • Tert-butyl carbamate
    • 4-fluoro-2-(hydroxymethyl)aniline
    • Coupling agents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole)
  • Procedure :
    • The reaction mixture is stirred at room temperature.
    • The completion of the reaction is monitored using thin-layer chromatography (TLC).
    • The product is purified through column chromatography.

This method yields the desired compound in good yields, allowing for further biological evaluation.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study evaluating various substituted phenylcarbamates demonstrated that many derivatives showed promising anti-inflammatory activity compared to indomethacin, a standard anti-inflammatory drug. The percentage inhibition values ranged from 39% to 54% within 9 to 12 hours post-administration in carrageenan-induced rat paw edema models .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the para position of the phenolic ring has been shown to enhance biological activity. Fluorinated compounds often exhibit improved binding affinity due to increased lipophilicity and altered electronic properties. For example, studies have shown that introducing a trifluoromethyl group can significantly enhance the potency of related compounds against various biological targets .

In Vivo Studies

In vivo studies have demonstrated that this compound and its analogs are effective in reducing inflammation in animal models. The anti-inflammatory effects were assessed using established protocols, such as the carrageenan-induced paw edema test, where significant reductions in paw swelling were observed .

Case Studies

  • Case Study 1 : A study involving a series of phenylcarbamates showed that modifications at the hydroxymethyl position led to enhanced anti-inflammatory effects. Compounds with similar structural motifs were evaluated for their efficacy in reducing cytokine release in LPS-stimulated macrophages, highlighting their potential therapeutic applications in inflammatory diseases .
  • Case Study 2 : Another investigation focused on the pharmacokinetics and bioavailability of fluorinated carbamates, revealing that modifications could lead to improved absorption and longer half-lives in systemic circulation. This suggests that this compound may possess favorable pharmacokinetic properties for therapeutic use .

Q & A

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .

How do structural features influence reactivity and biological interactions?

Advanced Research Focus
Key structural elements and their roles:

  • tert-Butyl group : Enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .
  • Fluorine atom : Electronegativity increases metabolic stability and binding specificity (e.g., via halogen bonding with target proteins) .
  • Hydroxymethyl group : Participates in hydrogen bonding with enzymes (e.g., kinases) and serves as a site for functionalization (e.g., phosphorylation) .
    Comparative studies with analogs (e.g., tert-butyl N-[4-fluoro-2-(trifluoromethyl)phenyl]carbamate) highlight substituent effects on activity .

What analytical methods are most effective for quantifying this compound in complex matrices?

Q. Methodological Focus

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) + 0.1% TFA for resolution .
  • LC-MS : Electrospray ionization (ESI+) in MRM mode improves sensitivity for trace analysis in biological samples .
  • NMR : ¹⁹F NMR (δ = -115 to -120 ppm) quantifies fluorinated derivatives without interference from matrix components .

How does stability under varying storage conditions impact experimental reproducibility?

Q. Advanced Research Focus

  • Temperature : Degradation accelerates above 25°C; stability studies show <5% decomposition at 4°C over 6 months .
  • Light exposure : UV light induces cleavage of the carbamate group; amber glass containers are recommended .
  • Humidity : Hydrolysis of the carbamate linkage occurs in >60% RH; desiccants (e.g., silica gel) are critical for long-term storage .

What strategies improve yield in multi-step syntheses involving this compound?

Q. Methodological Focus

  • Protection/deprotection : Use TBS groups to protect the hydroxymethyl moiety during coupling steps, followed by TBAF cleavage .
  • Catalysis : Pd/C or Ni catalysts enhance efficiency in Suzuki-Miyaura cross-coupling for aryl functionalization .
  • Workup optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted precursors, improving purity ≥95% .

How can computational tools predict the compound’s metabolic pathways?

Q. Advanced Research Focus

  • In silico metabolism : Software like Schrödinger’s ADMET Predictor models phase I/II metabolism, identifying likely oxidation sites (e.g., hydroxymethyl to carboxylic acid) .
  • Docking simulations : Predict CYP450 binding to assess potential drug-drug interactions .
  • Validation : Correlate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

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